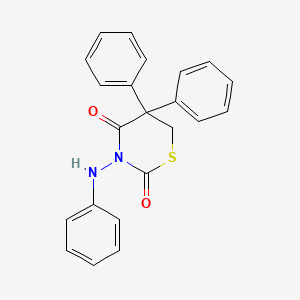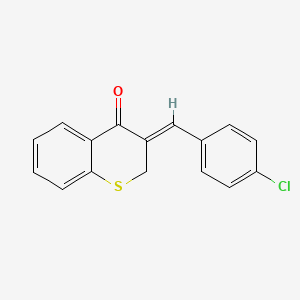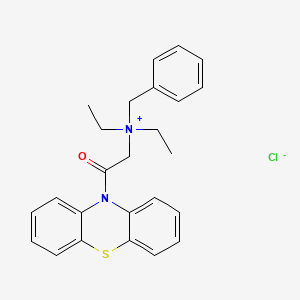![molecular formula C27H28N2O2 B14345088 {4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone CAS No. 103057-04-1](/img/structure/B14345088.png)
{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone is a complex organic compound with the molecular formula C19H23NO2 This compound is known for its unique structure, which includes both an indole and a benzophenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone typically involves the reaction of 4-(2-(diethylamino)ethoxy)benzophenone with 2-phenyl-1H-indole. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzophenone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of {4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The benzophenone moiety can also participate in photochemical reactions, making the compound useful in photodynamic therapy .
相似化合物的比较
Similar Compounds
4-(2-(Diethylamino)ethoxy)benzophenone: Shares the benzophenone moiety but lacks the indole structure.
2-Phenyl-1H-indole: Contains the indole moiety but lacks the benzophenone structure.
Uniqueness
The uniqueness of {4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone lies in its combined structure of both indole and benzophenone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
103057-04-1 |
|---|---|
分子式 |
C27H28N2O2 |
分子量 |
412.5 g/mol |
IUPAC 名称 |
[4-[2-(diethylamino)ethoxy]phenyl]-(2-phenyl-1H-indol-3-yl)methanone |
InChI |
InChI=1S/C27H28N2O2/c1-3-29(4-2)18-19-31-22-16-14-21(15-17-22)27(30)25-23-12-8-9-13-24(23)28-26(25)20-10-6-5-7-11-20/h5-17,28H,3-4,18-19H2,1-2H3 |
InChI 键 |
VCNIGFPVMNWDOR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



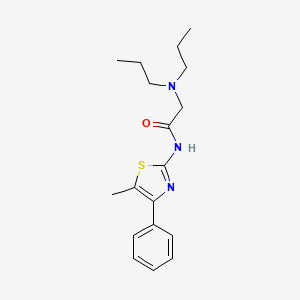
![3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid](/img/structure/B14345036.png)
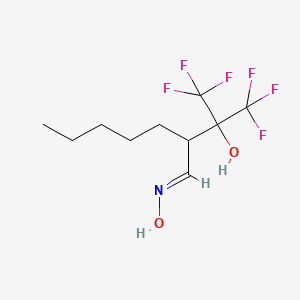
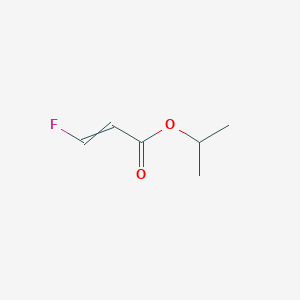
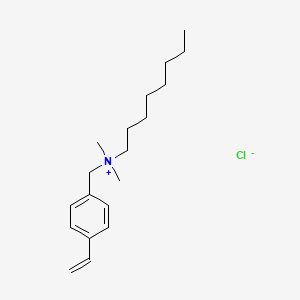
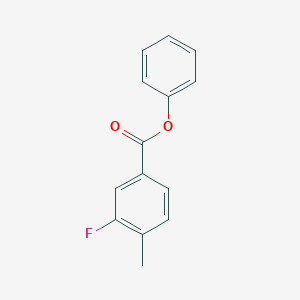
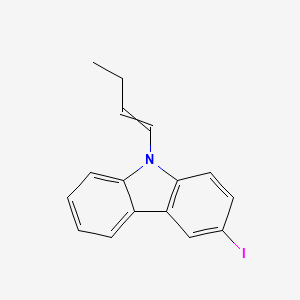
![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
